molecular formula C14H16N2O2 B11326275 N-(8-ethoxyquinolin-5-yl)propanamide

N-(8-ethoxyquinolin-5-yl)propanamide

Cat. No.: B11326275
M. Wt: 244.29 g/mol
InChI Key: SYUWRWZLLGYGSD-UHFFFAOYSA-N
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Description

N-(8-ethoxyquinolin-5-yl)propanamide is a chemical compound with the molecular formula C14H16N2O2 and a molecular weight of 244.29 g/mol It is known for its unique structure, which includes an ethoxy group attached to a quinoline ring, and a propanamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(8-ethoxyquinolin-5-yl)propanamide typically involves the reaction of 8-ethoxyquinoline with propanoyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-quality this compound .

Chemical Reactions Analysis

Types of Reactions

N-(8-ethoxyquinolin-5-yl)propanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form quinoline derivatives with different functional groups.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the amide group to an amine.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include quinoline derivatives with different functional groups, amines, and substituted quinolines .

Scientific Research Applications

N-(8-ethoxyquinolin-5-yl)propanamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(8-ethoxyquinolin-5-yl)propanamide involves its interaction with specific molecular targets and pathways. The quinoline ring can intercalate with DNA, disrupting its function and leading to cell death. Additionally, the compound can inhibit enzymes involved in critical biological processes, contributing to its antimicrobial and anticancer activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(8-ethoxyquinolin-5-yl)propanamide is unique due to its specific ethoxy and propanamide groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activities, making it a valuable compound for research and development .

Properties

Molecular Formula

C14H16N2O2

Molecular Weight

244.29 g/mol

IUPAC Name

N-(8-ethoxyquinolin-5-yl)propanamide

InChI

InChI=1S/C14H16N2O2/c1-3-13(17)16-11-7-8-12(18-4-2)14-10(11)6-5-9-15-14/h5-9H,3-4H2,1-2H3,(H,16,17)

InChI Key

SYUWRWZLLGYGSD-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)NC1=C2C=CC=NC2=C(C=C1)OCC

Origin of Product

United States

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